molecular formula C19H17F3N2O4S B2932713 N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide CAS No. 1421482-29-2

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2932713
CAS No.: 1421482-29-2
M. Wt: 426.41
InChI Key: VOFQDMVCBIYTHC-UHFFFAOYSA-N
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Description

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is a synthetic compound featuring a unique chemical structure with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound has garnered attention due to its trifluoromethyl group, which imparts distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide is typically synthesized through a multi-step organic synthesis process. The primary synthetic route involves:

  • Formation of the Trifluoromethylphenoxy Intermediate: : This involves the reaction of 3-(trifluoromethyl)phenol with suitable alkylating agents under controlled conditions to form the trifluoromethylphenoxy moiety.

  • Alkynylation: : The trifluoromethylphenoxy intermediate undergoes an alkynylation reaction with a but-2-ynyl halide to form an alkynyl-substituted intermediate.

  • Sulfamoylation: : The alkynyl-substituted intermediate is then reacted with sulfonamide derivatives under appropriate conditions to introduce the sulfamoyl group.

  • Acetylation: : Finally, the resultant compound is acetylated using acetic anhydride in the presence of a base to obtain this compound.

Industrial Production Methods

For industrial-scale production, the aforementioned synthetic route is optimized for cost-efficiency, yield, and purity. Key factors include the selection of catalysts, solvents, and reaction conditions to ensure high throughput and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, such as:

  • Oxidation: : This compound can be oxidized under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

  • Reduction: : Reduction reactions can yield corresponding amines or other reduced derivatives.

  • Substitution: : The trifluoromethyl group can undergo electrophilic aromatic substitution reactions.

  • Hydrolysis: : The acetamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

  • Oxidation: : Use of reagents such as hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), or osmium tetroxide.

  • Reduction: : Use of reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: : Conditions vary based on the desired substitution, often involving strong acids or bases.

  • Hydrolysis: : Use of aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

  • Oxidation: Sulfoxides, sulfones.

  • Reduction: Amines.

  • Substitution: Various trifluoromethyl-substituted derivatives.

  • Hydrolysis: Carboxylic acids, amines.

Scientific Research Applications

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide has several scientific research applications, including but not limited to:

Chemistry

  • Chemical Synthesis: : Used as an intermediate or a building block in the synthesis of more complex molecules.

  • Catalysis: : May serve as a ligand or a functional group in catalytic processes.

Biology

  • Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, which could be useful in various biochemical assays.

  • Protein Binding Studies: : Used in studying protein-ligand interactions due to its unique chemical structure.

Medicine

  • Drug Development: : Explored as a potential therapeutic agent due to its biological activity, including anti-inflammatory or anti-cancer properties.

Industry

  • Materials Science: : Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide exerts its effects is dependent on its interaction with molecular targets and pathways involved. It is believed to act by:

  • Binding to Enzymes: : The compound may inhibit enzyme activity by binding to active sites or allosteric sites, preventing substrate binding or enzyme activity.

  • Pathway Modulation: : It may modulate specific biochemical pathways, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(4-methoxyphenyl)sulfamoyl)phenyl)acetamide: : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

  • N-(4-(N-(4-(3-(trifluoromethyl)phenyl)sulfamoyl)phenyl)but-2-ynamide: : Differs in the nature of the alkynyl group, leading to variations in reactivity.

Unique Features

N-(4-(N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)sulfamoyl)phenyl)acetamide stands out due to the presence of the trifluoromethyl group, which imparts increased lipophilicity, metabolic stability, and the potential for stronger interactions with biological targets compared to similar compounds.

This detailed exploration offers a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism, and uniqueness among related compounds.

Properties

IUPAC Name

N-[4-[4-[3-(trifluoromethyl)phenoxy]but-2-ynylsulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O4S/c1-14(25)24-16-7-9-18(10-8-16)29(26,27)23-11-2-3-12-28-17-6-4-5-15(13-17)19(20,21)22/h4-10,13,23H,11-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFQDMVCBIYTHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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